3-(2-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings connected by a single bond Each oxadiazole ring is substituted with a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluorobenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole rings can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with suitable partners, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are performed under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cycloaddition reactions can produce fused ring systems with enhanced properties.
Scientific Research Applications
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole has several applications in scientific research:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Electronics: The compound’s ability to transport electrons makes it useful in the fabrication of organic electronic devices such as field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole depends on its application. In organic electronics, the compound facilitates electron transport through its conjugated system. In pharmaceuticals, its mechanism would involve interactions with specific biological targets, such as enzymes or receptors, leading to the desired therapeutic effect. The exact molecular pathways would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(phenyl)-5,5’-bi-1,2,4-oxadiazole: Lacks the fluorine substituents, which can affect its electronic properties and reactivity.
3,3’-Bis(4-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole: Substituted at the 4-position of the phenyl rings, leading to different steric and electronic effects.
3,3’-Bis(2-chlorophenyl)-5,5’-bi-1,2,4-oxadiazole: Chlorine substituents instead of fluorine, which can influence the compound’s reactivity and applications.
Uniqueness
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of fluorine atoms at the 2-position of the phenyl rings. This substitution enhances the compound’s electron-withdrawing properties, making it more suitable for applications in organic electronics and materials science. The fluorine atoms also influence the compound’s reactivity, allowing for selective functionalization in synthetic chemistry.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N4O2/c17-11-7-3-1-5-9(11)13-19-15(23-21-13)16-20-14(22-24-16)10-6-2-4-8-12(10)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVUWFGBDIRKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.